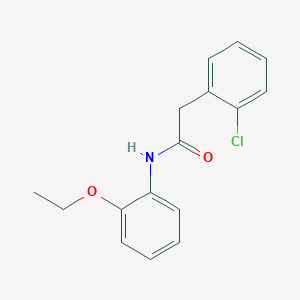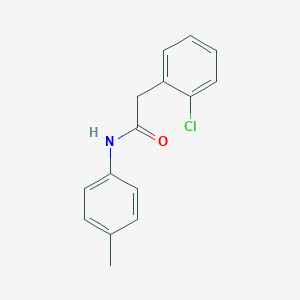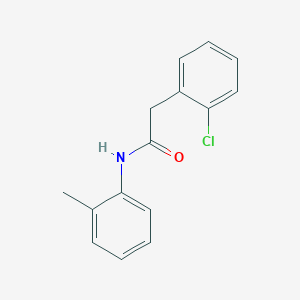
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide, also known as BAY-678, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. Specifically, it has been shown to bind to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. Physiologically, it has been shown to decrease tumor growth in animal models of cancer. Additionally, it has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its specificity for the MDM2-p53 interaction makes it a valuable tool for studying this pathway. However, one limitation is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies on its mechanism of action could lead to the development of more potent inhibitors of protein-protein interactions. Finally, studies on the pharmacokinetics and toxicity of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide could pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-bromo-3-methyl aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography or recrystallization. This method has been reported to yield N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide with a purity of up to 99%.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as an inhibitor of protein-protein interactions. It has been reported to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and apoptosis. This inhibition has been shown to induce apoptosis in cancer cells, making N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide a potential anti-cancer agent.
properties
Product Name |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C13H11BrFNO2S |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-7-11(5-6-13(9)14)16-19(17,18)12-4-2-3-10(15)8-12/h2-8,16H,1H3 |
InChI Key |
HTCVGPPNVUTSMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)











